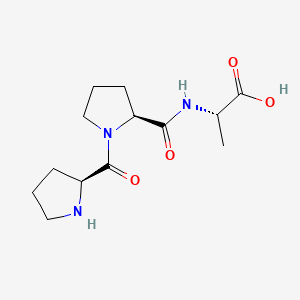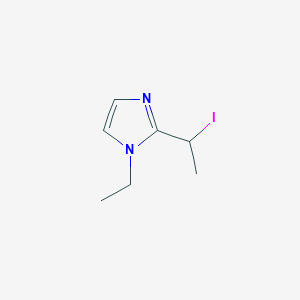
5-amino-4,5-dihydro-3H-1,2,4-triazole-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-4,5-dihydro-3H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4,5-dihydro-3H-1,2,4-triazole-3-carboxylic acid typically involves the reaction of hydrazides with isothiocyanates or cyanamides. One common method is the cyclization of hydrazides with isothiocyanates under controlled conditions to form the triazole ring . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-amino-4,5-dihydro-3H-1,2,4-triazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: Substitution reactions can occur at the amino or carboxylic acid groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted triazoles.
Scientific Research Applications
5-amino-4,5-dihydro-3H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-amino-4,5-dihydro-3H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological receptors, leading to its biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
5-amino-3,4-dihydro-2H-1,2,4-triazole-3-thione: This compound has similar structural features but contains a sulfur atom instead of a carboxylic acid group.
1,2,4-triazole-3-carbohydrazide: Another similar compound with a different functional group attached to the triazole ring.
Uniqueness
5-amino-4,5-dihydro-3H-1,2,4-triazole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carboxylic acid group allows for further derivatization and functionalization, making it a versatile compound for various applications.
Properties
CAS No. |
401624-18-8 |
|---|---|
Molecular Formula |
C3H6N4O2 |
Molecular Weight |
130.11 g/mol |
IUPAC Name |
5-amino-4,5-dihydro-3H-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C3H6N4O2/c4-3-5-1(2(8)9)6-7-3/h1,3,5H,4H2,(H,8,9) |
InChI Key |
MBNAIFCUPWEALJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(NC(N=N1)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Ethyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13968951.png)
![7-[(1R)-2-Azido-1-hydroxyethyl]-4-(benzyloxy)-1,3-benzothiazol-2(3H)-one](/img/structure/B13968963.png)







![Benzyl 8-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13969010.png)


